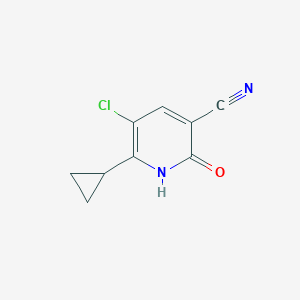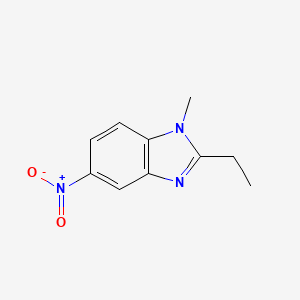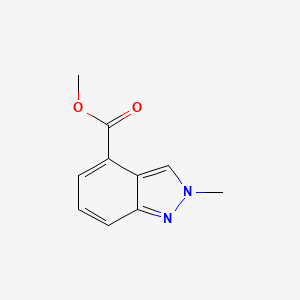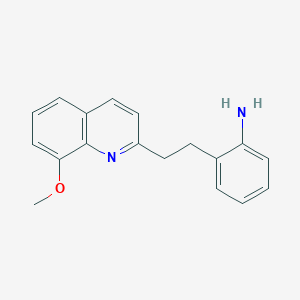![molecular formula C7H7Cl2N3 B1387883 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1000578-08-4](/img/structure/B1387883.png)
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is an organic compound characterized by its solid state and colorless to pale yellow crystalline appearance . This compound is notable for its applications in organic synthesis, particularly as a catalyst and a precursor for synthesizing nitrogen-containing heterocyclic compounds .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival .
Mode of Action
This compound interacts with its targets by inhibiting the activity of mTOR kinase and PI3 kinase . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is critical for cell survival and growth. By inhibiting mTOR and PI3 kinase, this compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K/Akt/mTOR signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also affect the compound’s action.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One notable interaction is with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. The compound acts as a PARP inhibitor, thereby affecting the enzyme’s ability to facilitate DNA repair . Additionally, this compound may interact with other biomolecules, such as kinases and transcription factors, modulating their functions and impacting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PARP leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound can affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . By modulating this pathway, the compound can induce changes in cellular metabolism and promote cell death in tumor cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, the compound may interact with other molecular targets, such as kinases, by binding to their active sites and modulating their activity. These interactions can lead to changes in gene expression and cellular responses, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under inert gas conditions at low temperatures (2-8°C) . Over time, its inhibitory effects on PARP and other targets can lead to sustained DNA damage and prolonged cell cycle arrest. In in vitro studies, prolonged exposure to this compound has been shown to result in increased apoptosis and reduced cell viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can effectively inhibit PARP activity and induce DNA damage without causing significant toxicity . At higher doses, it may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of DNA damage and the activation of stress response pathways . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound can be hydroxylated, conjugated with glucuronic acid, and subsequently excreted in the urine. These metabolic processes are crucial for its clearance from the body and for minimizing potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is also determined by its affinity for specific cellular compartments and its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with PARP and other nuclear proteins involved in DNA repair . Additionally, it may be found in the cytoplasm, where it can interact with cytoplasmic kinases and signaling molecules. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be achieved through various routes. One common method involves the reaction of 3,4-dichloropyridine with 2,3-dichloropyridine to form an intermediate, which is then reacted with pyruvic acid ester to yield the target compound . Industrial production methods typically involve similar reaction pathways but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as ether or methanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a building block for synthesizing complex organic molecules.
Biology and Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: It is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be compared with other similar compounds, such as:
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has a benzyl group attached, which can influence its reactivity and applications.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride: The hydrochloride form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific structure and the presence of chlorine atoms, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSIICUFLIHDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)

![Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1387803.png)



![methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387812.png)

![[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1387814.png)

![1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387816.png)


![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)
